(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
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Description
(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H23FN4O and its molecular weight is 342.418. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives often interact with neurotransmitter receptors in the nervous system, such as serotonin and dopamine receptors .
Mode of action
If this compound acts on neurotransmitter receptors, it could either enhance or inhibit the activity of these receptors, leading to changes in neural signaling .
Biochemical pathways
The effects of this compound on biochemical pathways would depend on its specific targets. For example, if it acts on serotonin receptors, it could affect mood regulation, sleep, and other functions controlled by serotonin .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it acts as a serotonin receptor agonist, it could increase neural signaling and potentially have antidepressant effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-13-21-17-7-2-14(12-18(17)22-13)19(25)24-10-8-23(9-11-24)16-5-3-15(20)4-6-16/h3-6,14H,2,7-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSGBUTVRLINGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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